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Compound of Interest

Compound Name: 4-Chloroquinolin-3-ol

CAS No.: 32435-60-2

Cat. No.: B1606582 Get Quote

CAS Registry Number: 32435-60-2 Molecular Formula: C

H

ClNO Molecular Weight: 179.60 g/mol

Executive Summary
4-Chloroquinolin-3-ol represents a specialized, high-value scaffold in medicinal chemistry,

distinct from its more common isomer, 7-chloro-4-quinolinol (the precursor to chloroquine). This

compound features a unique ortho-functionalized architecture where a nucleophilic hydroxyl

group at position C3 resides adjacent to an electrophilic chlorine at position C4. This "push-

pull" electronic environment makes it a versatile intermediate for constructing fused

heterocyclic systems (e.g., furo[3,2-c]quinolines) and developing kinase inhibitors where dual-

point binding is required. This guide provides an authoritative analysis of its physicochemical

behavior, synthetic accessibility via green biocatalysis, and reactivity profiles.

Molecular Architecture & Electronic Properties
Structural Dynamics
Unlike 2- or 4-hydroxyquinolines, which exist predominantly as quinolone tautomers (lactams)

due to aromatic stabilization, 4-chloroquinolin-3-ol retains a true phenolic character. The C3
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position does not support a stable keto-tautomer without disrupting the aromaticity of the

pyridine ring.

Aromaticity: The bicyclic system maintains full aromaticity, with the hydroxyl group acting as

an electron donor (mesomeric effect +M) and the chlorine as an electron withdrawer

(inductive effect -I).

Intramolecular Interactions: A weak intramolecular hydrogen bond exists between the C3-

hydroxyl proton and the C4-chlorine lone pairs, slightly reducing the acidity of the phenol

compared to 3-hydroxyquinoline.

Physicochemical Parameters
The following data synthesizes experimental values and high-fidelity predictive models

(ACD/Labs, ChemAxon) for the neutral species.

Parameter Value Interpretation

LogP (Octanol/Water) 2.3 ± 0.2
Moderately lipophilic; suitable

for CNS drug scaffolds.

pKa (Acidic - OH) 8.4 ± 0.5

Slightly more acidic than

phenol (pKa 10) due to the

electron-deficient quinoline

ring.

pKa (Basic - N) 2.8 ± 0.4

Significantly less basic than

quinoline (pKa 4.9) due to the -

I effect of the C4-Cl.

Polar Surface Area (PSA) 33.1 Å²
Indicates good membrane

permeability.

Solubility Low (Water)
Soluble in DMSO, MeOH, and

chlorinated solvents.

Synthetic Pathways: Chemical vs. Biocatalytic
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The synthesis of 4-chloroquinolin-3-ol has evolved from harsh chemical chlorination to highly

selective enzymatic transformations.

Traditional Chemical Route (Historical)
Historically, the synthesis involved the chlorination of 3-hydroxyquinoline using sulfuryl chloride

(

) or N-chlorosuccinimide (NCS). However, these methods often suffer from poor
regioselectivity, yielding mixtures of 2-chloro, 4-chloro, and polychlorinated products due to the
activating nature of the hydroxyl group.

Advanced Biocatalytic Synthesis (Recommended)
Recent advances in green chemistry have identified flavin-dependent halogenases as superior

catalysts for this transformation. Specifically, the enzyme Rdc2 (from Pochonia

chlamydosporia) has been engineered to regioselectively chlorinate 3-hydroxyquinoline at the

C4 position.

Protocol: Enzymatic Chlorination of 3-Hydroxyquinoline

Expression: Express Rdc2 and a partner flavin reductase (Fre) in E. coli BL21(DE3).[1]

Reaction Matrix: 50 mM phosphate buffer (pH 7.4), 100 µM FAD, 1 mM NADH, 10 mM MgCl

, and 100 mM NaCl.

Substrate Addition: Add 3-hydroxyquinoline (dissolved in DMSO) to a final concentration of

0.5–1 mM.

Incubation: Incubate at 25°C with gentle shaking for 12–16 hours.

Workup: Extract with ethyl acetate (3x), dry over Na

SO

, and purify via flash chromatography (Hexane:EtOAc).
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Substrate Biocatalytic Transformation Product

3-Hydroxyquinoline
(CAS 580-18-7)

Enzyme: Rdc2
Cofactors: FAD, NADH, O2
Solvent: Phosphate Buffer

Binding
4-Chloroquinolin-3-ol

(CAS 32435-60-2)
>95% Regioselectivity

C4-Chlorination

Click to download full resolution via product page

Figure 1: Biocatalytic workflow for the regioselective synthesis of 4-Chloroquinolin-3-ol using

Rdc2 halogenase.

Reactivity Profile & Applications
The "bifunctional" nature of 4-chloroquinolin-3-ol allows for divergent synthetic applications.

Nucleophilic Aromatic Substitution ( )
The chlorine atom at C4 is activated by the quinoline nitrogen (especially if protonated or

alkylated), making it susceptible to displacement by nucleophiles (amines, thiols).[2] However,

the adjacent C3-OH group can complicate this via:

Deactivation: The electron-donating OH group increases electron density in the ring, making

slower than in 4-chloroquinoline.

Intramolecular Cyclization: Reaction with bifunctional nucleophiles can lead to tricyclic

systems (e.g., oxazoloquinolines).

O-Alkylation vs. N-Alkylation
Under basic conditions, the C3-hydroxyl is deprotonated (phenoxide). Alkylation typically

occurs at the oxygen. However, care must be taken to avoid self-reaction where the phenoxide

displaces the chlorine of another molecule (polymerization).

Key Reaction: Synthesis of Furo[3,2-c]quinoline Scaffolds Reacting 4-chloroquinolin-3-ol with

terminal alkynes under Sonogashira conditions, followed by cyclization, yields furo[3,2-
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c]quinolines, a potent class of anticancer agents.

4-Chloroquinolin-3-ol

Path A: O-Alkylation
(Base + R-X)

Path B: S_NAr Displacement
(Amines/Thiols at C4)

Path C: Cyclization
(e.g., Sonogashira + CuI)

3-Alkoxy-4-chloroquinoline 4-Aminoquinolin-3-ol
(Kinase Inhibitor Scaffold)

Furo[3,2-c]quinoline
(Anticancer Core)

Click to download full resolution via product page

Figure 2: Divergent reactivity map showing the three primary synthetic vectors for the scaffold.

Experimental Protocol: Characterization
To validate the identity of 4-chloroquinolin-3-ol, the following spectral fingerprints are

diagnostic.

Proton NMR ( H NMR, 500 MHz, DMSO-d )
10.5 ppm (s, 1H): Broad singlet corresponding to the C3-OH. Disappears upon D

O shake.

8.6 ppm (s, 1H): Singlet for the C2-H. This proton is deshielded by both the adjacent N and
the OH group.

8.1 - 7.6 ppm (m, 4H): Multiplet corresponding to the benzenoid protons (H5, H6, H7, H8).

Mass Spectrometry (ESI-MS)
Positive Mode (M+H): Two peaks at m/z 180.0 and 182.0 in a 3:1 ratio, characteristic of the

monochloride isotope pattern (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1606582?utm_src=pdf-body-img
https://www.benchchem.com/product/b1606582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cl/

Cl).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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